molecular formula C7H13FN2OS B8221998 N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide

N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide

Cat. No.: B8221998
M. Wt: 192.26 g/mol
InChI Key: LXDBLRDJORRRJA-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide is a synthetic organic compound that belongs to the class of amides It features a fluoroethyl group and a thietan-3-ylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroethylamine and thietan-3-ylamine.

    Formation of Intermediate: The first step involves the reaction of 2-fluoroethylamine with a suitable acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with thietan-3-ylamine under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide exerts its effects depends on its specific interactions with molecular targets. These might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It might interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluoroethyl)-2-(thietan-3-ylamino)acetamide: can be compared with other fluoroethyl or thietan-3-ylamino derivatives.

    N-(2-Fluoroethyl)acetamide: Lacks the thietan-3-ylamino group.

    2-(Thietan-3-ylamino)acetamide: Lacks the fluoroethyl group.

Uniqueness

    This compound: is unique due to the presence of both the fluoroethyl and thietan-3-ylamino groups, which might confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-fluoroethyl)-2-(thietan-3-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2OS/c8-1-2-9-7(11)3-10-6-4-12-5-6/h6,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDBLRDJORRRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)NCC(=O)NCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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